molecular formula C19H20Cl2N2O2 B14854255 5-Chloro-N-(2-chloro-4-((1-methylcyclopentyl)amino)phenyl)-2-hydroxybenzamide

5-Chloro-N-(2-chloro-4-((1-methylcyclopentyl)amino)phenyl)-2-hydroxybenzamide

Cat. No.: B14854255
M. Wt: 379.3 g/mol
InChI Key: OCPFRSWOOVVDGJ-UHFFFAOYSA-N
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Description

JMX0510-2 is a potent inhibitor of human adenovirus. It has shown improved anti-human adenovirus activity, significantly decreased cytotoxicity, and low in vivo toxicity compared to niclosamide . This compound is of great interest in the field of antiviral research due to its promising properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of antiviral compounds like JMX0510-2 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

JMX0510-2 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific functional groups present in JMX0510-2 and the reaction conditions employed. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

JMX0510-2 has several scientific research applications, including:

Mechanism of Action

JMX0510-2 exerts its antiviral effects by inhibiting the replication of human adenovirus. It prevents the escape of viral particles from the endosome, thereby blocking subsequent uncoating and the presentation of lytic protein VI . This mechanism is distinct from other antiviral agents, making JMX0510-2 a valuable compound for further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JMX0510-2 stands out due to its improved anti-human adenovirus activity, significantly decreased cytotoxicity, and low in vivo toxicity. These properties make it a promising candidate for further development and potential therapeutic use.

Properties

Molecular Formula

C19H20Cl2N2O2

Molecular Weight

379.3 g/mol

IUPAC Name

5-chloro-N-[2-chloro-4-[(1-methylcyclopentyl)amino]phenyl]-2-hydroxybenzamide

InChI

InChI=1S/C19H20Cl2N2O2/c1-19(8-2-3-9-19)23-13-5-6-16(15(21)11-13)22-18(25)14-10-12(20)4-7-17(14)24/h4-7,10-11,23-24H,2-3,8-9H2,1H3,(H,22,25)

InChI Key

OCPFRSWOOVVDGJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)NC2=CC(=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)O)Cl

Origin of Product

United States

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